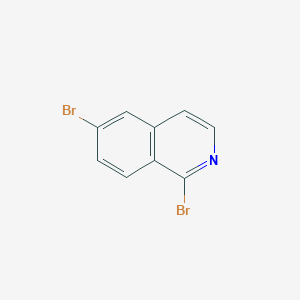

1,6-Dibromoisoquinoline

描述

Historical Context and Evolution of Isoquinoline (B145761) Chemistry in Academic Research

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. Early research was heavily centered on the vast family of isoquinoline alkaloids, a class of naturally occurring compounds with a wide range of physiological effects. Prominent examples include morphine and codeine from the opium poppy, and berberine, found in a variety of plants. nih.gov The structural elucidation and synthesis of these complex natural products spurred the development of fundamental synthetic methodologies for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. libretexts.orgrsc.org Over the decades, the focus of isoquinoline chemistry has expanded beyond natural products to the rational design and synthesis of novel derivatives with tailored properties.

Importance of the Isoquinoline Core Structure in Pharmaceutical and Materials Sciences Research

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govwikipedia.org This versatility has led to the development of numerous drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govlibretexts.org In fact, a significant number of clinically used drugs and candidates in clinical trials feature the isoquinoline core. nih.gov

Beyond its pharmaceutical importance, the isoquinoline motif is also finding increasing application in materials science. Its planar, aromatic structure and the presence of a nitrogen atom make it an excellent building block for the creation of organic electronic materials, such as organic light-emitting diodes (OLEDs), and as ligands in the formation of metal-organic frameworks (MOFs). rsc.org

The Role of Halogenation, Specifically Bromination, in Modulating Chemical Reactivity and Biological Activity of Heterocyclic Compounds

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modulating the physicochemical and biological properties of heterocyclic compounds. wikipedia.org Bromination, in particular, offers a unique combination of reactivity and stability. The introduction of bromine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.org

From a synthetic perspective, the carbon-bromine bond is a versatile functional handle. Brominated heterocycles are key intermediates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.org These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. wikipedia.org The reactivity of a C-Br bond can be influenced by its position on the heterocyclic ring, allowing for selective transformations.

Defining the Research Niche: Focus on 1,6-Dibromoisoquinoline within the Broader Class of Dibromoisoquinolines and Polyhalogenated Isoquinolines

Within the diverse family of halogenated isoquinolines, this compound occupies a specific and important research niche. While a multitude of brominated isoquinolines exist, the 1,6-disubstitution pattern presents a unique set of synthetic opportunities. The key to its utility lies in the differential reactivity of the two bromine atoms.

The bromine atom at the 1-position is situated on the electron-deficient pyridine ring, making it more susceptible to nucleophilic substitution and a more reactive partner in certain palladium-catalyzed cross-coupling reactions. Conversely, the bromine atom at the 6-position resides on the benzenoid ring, which has a different electronic environment. This difference in reactivity allows for site-selective functionalization, where one bromine atom can be reacted while the other remains intact for a subsequent transformation. This makes this compound a valuable building block for the synthesis of complex, polysubstituted isoquinoline derivatives in a controlled and stepwise manner. This regioselective reactivity distinguishes it from other dibromoisoquinoline isomers where the electronic and steric environments of the bromine atoms may be more similar.

Below is a table summarizing the key attributes of the bromine substituents in this compound:

| Position | Ring System | Electronic Nature | Potential Reactivity |

| 1 | Pyridine | Electron-deficient | More susceptible to nucleophilic attack and certain cross-coupling reactions |

| 6 | Benzene | Electron-richer than pyridine ring | Less reactive towards nucleophiles, still active in cross-coupling |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,6-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZACKZSZCGYJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1,6 Dibromoisoquinoline

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated isoquinolines. In the case of 1,6-dibromoisoquinoline, the electronic and steric environment of the two bromine atoms dictates the regioselectivity of these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.

In polyhalogenated systems like this compound, the site-selectivity of the Suzuki-Miyaura coupling is a critical consideration. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Generally, the C1 position in the isoquinoline (B145761) ring is more electron-deficient than the C6 position, which can lead to preferential oxidative addition of the palladium catalyst at the C1-Br bond. However, the steric hindrance around the C1 position, due to the adjacent fused benzene ring, can also play a significant role in determining the reaction outcome.

Systematic studies on various polyhalogenated heteroarenes have demonstrated that the choice of reaction conditions, particularly the catalyst and ligand, can often be tuned to favor coupling at a specific position. While specific studies exclusively on this compound are not extensively detailed in the provided search results, the general principles observed for other polyhalogenated heteroaromatics can be extrapolated.

The choice of the palladium catalyst and the associated phosphine (B1218219) ligand is paramount in controlling the regioselectivity and efficiency of the Suzuki-Miyaura cross-coupling. Bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class, are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

For selective coupling at one of the bromine sites in this compound, a careful optimization of the catalyst system is necessary. For instance, a less reactive catalyst system might favor monocoupling, while a more active system could lead to disubstitution. The interplay between the electronic properties of the ligand and the steric environment of the coupling sites dictates the observed selectivity. Automated high-throughput screening methods have become invaluable in rapidly identifying the optimal combination of catalyst, ligand, and reaction conditions for achieving the desired regioselectivity in complex cross-coupling reactions.

Table 1: Representative Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 |

This table represents common catalyst systems used for Suzuki-Miyaura couplings of aryl bromides and serves as a starting point for the optimization of reactions involving this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

In the context of this compound, the Sonogashira coupling can be employed to introduce alkynyl moieties at either the C1 or C6 position, or both. The regioselectivity of the reaction is again dependent on the relative reactivity of the two C-Br bonds. The reaction is generally carried out under mild conditions, often at room temperature, using an amine base which also frequently serves as the solvent. Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling, a common side reaction in the presence of copper salts.

Table 2: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temperature - 50 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | Room Temperature |

| Pd(dppf)Cl₂ | None | Cs₂CO₃ | 1,4-Dioxane | 80 |

This table illustrates general conditions for Sonogashira couplings, which would require specific optimization for this compound.

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura and Sonogashira reactions, this compound can undergo a variety of other palladium-catalyzed cross-coupling transformations to introduce diverse functional groups. A prominent example is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

The Buchwald-Hartwig amination of this compound would enable the selective introduction of primary or secondary amines at either the C1 or C6 position. The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for the success of this transformation, as is the selection of an appropriate base. The regioselectivity would again be governed by the electronic and steric differences between the two bromine-substituted positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Bromine Substituents

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.

In the isoquinoline ring system, the nitrogen atom acts as an electron-withdrawing group, activating the C1 position towards nucleophilic attack. Therefore, the bromine atom at the C1 position of this compound is expected to be significantly more susceptible to SNAr reactions compared to the bromine atom at the C6 position, which is not similarly activated. This inherent difference in reactivity allows for the selective substitution of the C1-bromine with various nucleophiles, such as alkoxides, thiolates, and amines, while leaving the C6-bromine intact for subsequent transformations.

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

Table 3: Predicted Reactivity of Bromine Substituents in SNAr Reactions

| Position of Bromine | Activating Group | Predicted Reactivity towards SNAr |

| C1 | Ring Nitrogen (electron-withdrawing) | High |

| C6 | None in ortho/para position | Low |

This predicted selectivity makes SNAr reactions a valuable strategy for the regioselective functionalization of this compound, providing a complementary approach to palladium-catalyzed cross-coupling reactions.

Electrophilic Substitution Reactions on the Dibromoisoquinoline Core

Electrophilic aromatic substitution (SEAr) on the this compound nucleus is a challenging transformation due to the inherent electron-deficient nature of the isoquinoline system, which is further exacerbated by the electron-withdrawing inductive effects of the two bromine atoms. wikipedia.org Generally, electrophilic attack on isoquinoline occurs preferentially on the benzene ring at positions 5 and 8, as this avoids disruption of the pyridine ring's aromaticity in the reaction intermediate. uri.edu

In the case of this compound, the directing effects of the existing substituents must be considered. The bromine atom at the C6 position is a deactivating but ortho, para-directing group. Therefore, it would direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. The pyridine ring strongly deactivates all positions in the benzene ring, but particularly C5 and C7, through its electron-withdrawing effect. The C1-bromo substituent primarily deactivates the pyridine ring.

Considering these factors, further electrophilic substitution is expected to be sluggish and require harsh conditions. If a reaction were to occur, the most likely sites of substitution would be C5 or C7. Nitration, a classic electrophilic aromatic substitution, would involve the attack of the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The formation of the Wheland intermediate at C5 is generally more stable than at C7 for isoquinolines, suggesting that 1,6-dibromo-5-nitroisoquinoline would be the anticipated major product over the C7-substituted isomer.

| Position | Influence of Pyridine Ring | Influence of C6-Bromo Group | Overall Predicted Reactivity |

|---|---|---|---|

| C5 | Deactivated (Favored site in isoquinoline) | Activated (ortho) | Most likely site of substitution |

| C7 | Deactivated | Activated (para) | Possible site of substitution |

| C8 | Deactivated (Favored site in isoquinoline) | Deactivated (meta) | Unlikely site of substitution |

Reductive Transformations and Debromination Strategies

This compound can undergo reductive transformations targeting either the heterocyclic core or the carbon-bromine bonds. These strategies are valuable for accessing both saturated heterocyclic systems and partially or fully debrominated isoquinolines.

Reduction of the Isoquinoline Core: Catalytic hydrogenation can reduce the pyridine ring of the isoquinoline system to yield a tetrahydroisoquinoline. This transformation is typically achieved using hydrogen gas (H₂) with a metal catalyst, such as palladium, platinum, or nickel. libretexts.orgkhanacademy.org More recently, iron and cobalt-based catalysts have been developed for the selective hydrogenation of quinolines and their derivatives. semanticscholar.orgnih.govnih.gov Applying these conditions to this compound would be expected to yield 1,6-dibromo-1,2,3,4-tetrahydroisoquinoline, provided that the conditions are mild enough to avoid simultaneous reductive dehalogenation.

Reductive Debromination: The removal of one or both bromine atoms can be accomplished through several methods. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common and effective method for the reductive dehalogenation of aryl bromides. reddit.comorganic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo group in the presence of other reducible functional groups under neutral conditions. organic-chemistry.org

Given the different electronic environments of the two bromine atoms in this compound, selective debromination may be possible. The C1-Br bond is adjacent to the nitrogen atom and part of an electron-deficient ring, making its properties distinct from the C6-Br bond on the carbocyclic ring. It is plausible that carefully selected catalysts or reaction conditions could selectively cleave one C-Br bond over the other. Other reported methods for reductive dehalogenation include the use of reducing metals like zinc or magnesium, or reagents such as sodium sulfite in an aqueous medium. reddit.com

| Reaction Type | Typical Reagents and Conditions | Expected Product |

|---|---|---|

| Ring Hydrogenation | H₂, Pd/C or PtO₂; or Co/Fe catalysts | 1,6-Dibromo-1,2,3,4-tetrahydroisoquinoline |

| Reductive Debromination | H₂, Pd/C, base (e.g., NEt₃) | 6-Bromoisoquinoline, 1-Bromoisoquinoline, or Isoquinoline |

| Reductive Debromination | Zn, AcOH; or Mg, MeOH | Mixture of debrominated products |

Functional Group Interconversions of the Bromo Substituents

The bromine atoms at the C1 and C6 positions serve as versatile handles for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution. The differing reactivity of the two positions often allows for selective or sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. For dihaloarenes, the reaction can be controlled to achieve mono- or di-substitution. nih.gov It is expected that the C1-Br bond may exhibit different reactivity compared to the C6-Br bond, potentially allowing for selective coupling by controlling the stoichiometry and reaction conditions. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is a powerful tool for the synthesis of arylalkynes. In dihaloquinolines, selectivity is often observed, with the more reactive halide position coupling preferentially. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl bromide and a primary or secondary amine. wikipedia.orgacsgcipr.org It is a highly versatile method for synthesizing substituted aryl amines. rsc.orglibretexts.org Sequential or selective amination could potentially yield mono- or di-amino-substituted isoquinolines from the 1,6-dibromo precursor.

Cyanation: The bromo groups can be displaced by a cyanide group to form nitriles. This is typically achieved using a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) with a palladium or nickel catalyst. google.comorganic-chemistry.org Notably, the nickel-catalyzed cyanation of 6-bromoisoquinoline has been successfully demonstrated, indicating this transformation is viable at the C6 position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C1 position is particularly susceptible to nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby activating the C1 position for attack by strong nucleophiles. quora.com This provides a complementary, metal-free pathway to functionalize the C1 position selectively over the less activated C6 position. Typical nucleophiles for this reaction include alkoxides, thiolates, and amines under appropriate conditions.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | -Aryl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | -Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Ligand, Base | -NR₂ |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd or Ni catalyst | -CN |

| Nucleophilic Aromatic Substitution (at C1) | NaOR, NaSR, R₂NH | Base, Heat | -OR, -SR, -NR₂ |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Dibromoisoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1,6-dibromoisoquinoline by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to show five signals in the aromatic region. The protons on the pyridine ring (H-3, H-4) and the benzene ring (H-5, H-7, H-8) would exhibit characteristic chemical shifts and coupling patterns (singlets, doublets, triplets) that allow for their specific assignment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The this compound structure contains nine carbon atoms, and a proton-decoupled ¹³C NMR spectrum would be expected to show nine distinct signals. The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine and nitrogen atoms, with the carbons directly bonded to these heteroatoms (C-1 and C-6) typically appearing at characteristic downfield positions.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the pyridine and benzene rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to, linking the ¹H and ¹³C assignments.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity between different parts of the molecule and confirming the positions of the bromine substituents.

While detailed experimental spectral data for this compound is not widely published, the table below outlines the expected signals based on the analysis of similar isoquinoline (B145761) structures.

| Technique | Parameter | Expected Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.5 - 9.0 ppm (Aromatic region) |

| Multiplicity | Doublets, Triplets | |

| Coupling Constants (J) | Ortho (~7-9 Hz), Meta (~1-3 Hz) | |

| ¹³C NMR | Chemical Shift (δ) | ~120 - 155 ppm |

| Notes | Signals for C-1 and C-6 expected to be significantly shifted due to Br substitution. | |

| 2D NMR (HSQC/HMBC) | Correlations | Key correlations would confirm C-Br positions and the overall connectivity of the bicyclic system. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). For this compound, HRMS confirms the elemental composition C₉H₅Br₂N.

The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Br₂N |

| Calculated Exact Mass ([M]⁺ for C₉H₅⁷⁹Br₂N) | 284.8839 Da |

| Isotopic Pattern | Characteristic 1:2:1 triplet at [M]⁺, [M+2]⁺, and [M+4]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and halogenated structure.

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the isoquinoline core.

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | Stretching | Aromatic C-H |

| 1400 - 1600 | Stretching | Aromatic C=C and C=N |

| 700 - 900 | Out-of-plane Bending | Aromatic C-H |

| 500 - 600 | Stretching | C-Br |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful crystallographic analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the isoquinoline ring and the C-Br bonds.

Planarity: Verifying the aromaticity and planarity of the bicyclic system.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential π-π stacking or halogen bonding.

While this technique offers definitive structural proof, it is contingent upon the ability to grow a single crystal of sufficient quality. Currently, a published crystal structure for this compound is not available in the public domain.

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula, C₉H₅Br₂N. This comparison serves as a crucial check of sample purity and validates the molecular formula derived from mass spectrometry.

| Element | Molar Mass (g/mol) | Calculated Percentage (%) |

|---|---|---|

| Carbon (C) | 12.011 | 37.67 |

| Hydrogen (H) | 1.008 | 1.76 |

| Nitrogen (N) | 14.007 | 4.88 |

| Bromine (Br) | 79.904 | 55.69 |

| Total | 286.93 | 100.00 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would show characteristic absorption bands corresponding to π-π* transitions within the aromatic isoquinoline system. The positions (λ_max) and intensities of these bands provide insight into the electronic structure of the molecule.

Fluorescence Spectroscopy: This technique measures the light emitted from a molecule after it has absorbed light. Many aromatic systems like isoquinoline are fluorescent. By measuring the emission spectrum, fluorescence quantum yield, and lifetime, the photophysical behavior of this compound can be characterized, which is relevant for applications in materials science and as fluorescent probes. The introduction of heavy atoms like bromine can sometimes quench fluorescence through the heavy-atom effect, which would also be a key finding from such an analysis.

Specific experimental photophysical data for this compound are not extensively reported.

Computational and Theoretical Investigations of 1,6 Dibromoisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.orgq-chem.com For 1,6-Dibromoisoquinoline, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations typically employ a functional, such as the widely used B3LYP, and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations, providing information on the molecule's geometry, electronic structure, and energy. chemrxiv.orgrsc.org

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgwikipedia.orgwuxiapptec.com

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is anticipated that the HOMO would be distributed primarily across the electron-rich isoquinoline (B145761) ring system, while the LUMO would likely be influenced by the electron-withdrawing bromine atoms. The precise energies would dictate the molecule's susceptibility to electrophilic or nucleophilic attack.

Furthermore, DFT calculations can generate a map of the charge distribution, often visualized as a molecular electrostatic potential (MEP) map. This analysis would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. The nitrogen atom is expected to be a region of negative potential, while the hydrogen atoms and areas near the bromine atoms would likely exhibit positive potential, guiding potential intermolecular interactions.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical reactivity and stability. scirp.org |

| Dipole Moment | ~2.5 D | Measures the molecule's overall polarity. |

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. chemrxiv.orgnih.gov This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, these methods could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution. By calculating the activation barriers for substitution at the C1 versus the C6 position, a theoretical prediction of the regioselectivity of the reaction can be made. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2) or nudged elastic band (NEB) are commonly employed to locate these transition state structures. github.iolibretexts.org Such studies provide invaluable insights that can guide synthetic organic chemistry efforts. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). mdpi.com

For a semi-rigid molecule like this compound, MD simulations would be particularly useful for studying its behavior in solution. These simulations could characterize the structure of the solvation shell, the dynamics of solvent molecules around the solute, and calculate properties such as the diffusion coefficient. In the context of drug design, MD simulations can be used to assess the stability of a ligand within a protein binding site, providing insights beyond the static picture offered by molecular docking. mdpi.comresearchgate.net

Molecular Docking and Binding Affinity Predictions in Protein-Ligand Systems

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. 13.235.221nih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. mui.ac.ir

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, often by inhibiting enzymes like kinases. nih.gov this compound could be computationally screened against a library of protein targets using molecular docking. The results would predict the most likely binding pose and provide a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction. rsc.org A lower binding energy score generally indicates a more favorable interaction. mui.ac.iropenmedicinalchemistryjournal.com These predictions can prioritize compounds for further experimental testing.

| Protein Target (PDB ID) | Hypothetical Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Gly796 |

| Janus Kinase 2 (JAK2) | -7.9 | Leu855, Val863, Leu932 |

| 3-Phosphoinositide-dependent protein kinase-1 (PDK1) | -8.2 | Ala162, Val145, Leu211 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors (encoding electronic, steric, and hydrophobic properties) is calculated. japsonline.com

A QSAR study involving this compound would require synthesizing and testing a series of related dibromoisoquinoline analogs. Statistical methods would then be used to build an equation that relates the descriptors to the observed activity. A robust QSAR model can be highly valuable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net Using DFT, it is possible to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be computed. These theoretical values, when compared with experimental spectra, can aid in the unambiguous assignment of signals, which can be particularly complex for substituted aromatic systems. The accuracy of these predictions is highly dependent on the level of theory, including the choice of the functional and basis set. researchgate.net

Research Applications and Emerging Areas for Dibromoisoquinoline Derivatives

Medicinal Chemistry and Drug Discovery Research

The isoquinoline (B145761) nucleus is a common feature in many natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of bromine atoms at the 1 and 6 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 1,6-dibromoisoquinoline a key starting point for medicinal chemistry research. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. wisdomlib.org

Development of this compound as Lead Compounds for Therapeutic Targets

While specific research on this compound as a direct lead compound is not extensively detailed in the provided results, the broader class of halogenated isoquinolines serves as a crucial foundation for lead optimization in drug discovery. The bromine atoms in this compound can act as handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened against various therapeutic targets. The core isoquinoline structure is a recognized scaffold in drug development due to its diverse pharmacological activities. wisdomlib.org The process of lead optimization involves systematically modifying the structure of a lead compound to improve its activity, selectivity, and pharmacokinetic properties. youtube.com

Investigation of Pharmacological Activities (e.g., Antimicrobial, Antimalarial, Anticancer, Enzyme Inhibition, Antiviral)

Derivatives of isoquinoline have shown a wide array of pharmacological activities. wisdomlib.orgnih.gov The following table summarizes some of the key activities investigated for isoquinoline derivatives, providing a basis for the potential applications of compounds derived from this compound.

| Pharmacological Activity | Description | Key Findings for Isoquinoline Derivatives |

| Antimicrobial | Activity against pathogenic microorganisms, including bacteria and fungi. | Certain isoquinoline derivatives exhibit antibacterial and antifungal properties. wisdomlib.org For instance, novel chiral N-spiro ammonium bromides of 3',4'-dihydro-1'H-spiro-[isoindoline-2,2'-isoquinoline] have shown potent bacteriostatic and bactericidal effects against various pathogenic bacterial strains. nih.gov |

| Antimalarial | Activity against Plasmodium parasites, the causative agents of malaria. | Isoquinoline derivatives have been investigated for their potential to combat malaria. semanticscholar.org |

| Anticancer | Activity against cancer cells, inhibiting their growth and proliferation. | A number of substituted isoquinolin-1-ones have been synthesized and tested for their antitumor activity against various human tumor cell lines. nih.gov The isoquinoline scaffold is present in several compounds with antitumor or antiproliferative activity. nih.gov |

| Enzyme Inhibition | The ability to inhibit the activity of specific enzymes involved in disease processes. | Bis-benzylisoquinoline alkaloids have demonstrated inhibitory effects on acetylcholinesterase, an enzyme relevant to Alzheimer's disease. semanticscholar.org |

| Antiviral | Activity against viruses. | The therapeutic applications of isoquinoline derivatives extend to combating viral infections. wisdomlib.org |

Structure-Activity Relationship (SAR) Studies of Halogenated Isoquinolines in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. fiveable.me For halogenated isoquinolines, SAR studies focus on how the type, position, and number of halogen substituents influence the compound's interaction with biological targets.

Key principles of SAR include:

Functional Group Modifications: Altering functional groups can significantly impact a compound's biological activity by affecting its solubility, stability, and reactivity. fiveable.me

Isosterism and Bioisosterism: Replacing a functional group with another that has similar physical, chemical, or biological properties can improve efficacy and reduce side effects. fiveable.me

Homologation and Chain Branching: Adding methylene groups or branching alkyl chains can affect potency and selectivity. fiveable.me

In the context of halogenated isoquinolines, the position of the halogen atom is a critical factor in modulating affinity for biological targets. For example, in a study of halogenated 1-benzyl-tetrahydroisoquinolines, the placement of a halogen on the benzylic ring was found to be an important factor for modulating affinity at dopamine receptors. nih.gov

Modulation of Biological Pathways and Molecular Targets

Isoquinoline derivatives can exert their therapeutic effects by modulating various biological pathways and interacting with specific molecular targets. For instance, some isoquinoline alkaloids with anticancer properties are believed to target nucleic acids, affecting DNA replication, repair, or transcription. semanticscholar.org The versatility of the quinoline and isoquinoline nucleus allows for structural modifications that can target a range of cellular pathways involved in diseases like cancer. researchgate.net

Materials Science and Advanced Functional Materials Research

Beyond their medicinal applications, isoquinoline derivatives, including those derived from this compound, are being explored for their potential in materials science. Their inherent fluorescent properties make them attractive candidates for the development of novel luminescent and optoelectronic materials. nih.govnih.gov

Development of Luminescent and Optoelectronic Materials

The isoquinoline scaffold is a component of compounds that exhibit interesting photophysical properties, including fluorescence. nih.govnih.gov The development of organic molecules with strong luminescence is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Research into isoquinoline derivatives has shown that their absorption and emission spectra are dependent on their chemical structure. nih.gov For example, a study on novel isoquinoline derivatives substituted at the 3-position revealed that these compounds exhibit visible fluorescence. nih.gov The quantum yield, a measure of the efficiency of fluorescence, was found to be influenced by the structural rigidity of the molecule. nih.gov

The following table highlights key photophysical properties of some synthesized isoquinoline derivatives, demonstrating their potential as luminescent materials.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 425 | 0.732 |

| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 444 | 0.389 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 431 | 0.821 |

Data sourced from a study on the fluorescent properties of novel isoquinoline derivatives. nih.gov

These findings underscore the potential of the isoquinoline framework, and by extension, derivatives of this compound, in the design of new materials with tailored optical and electronic properties for a variety of technological applications.

Exploration in Conductive Materials and Organic Electronics

The exploration of isoquinoline derivatives, including those related to this compound, in the realm of conductive materials and organic electronics is a burgeoning field of research. The inherent electronic properties of the isoquinoline scaffold, characterized by its aromatic and electron-deficient nature, make it an attractive building block for the synthesis of novel organic semiconductors. These materials are pivotal for the development of next-generation electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

One of the key strategies in designing high-performance organic electronic materials is the creation of conjugated polymers that facilitate efficient charge transport. Isoquinoline-1,3-dione (IQD), a derivative of isoquinoline, has been identified as a novel electron-withdrawing building block for such polymers. rsc.org Researchers have synthesized a series of conjugated polymers by combining IQD-derived electron acceptors with various aromatic bridges like thieno[3,2-b]thiophene (TT), 2,2'-bithiophene (BT), and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT). rsc.org

The resulting polymers have demonstrated promising semiconducting properties. For instance, field-effect transistors based on a polymer incorporating thieno[3,2-b]thiophene exhibited ambipolar charge transport behavior, meaning they can conduct both positive (holes) and negative (electrons) charges. rsc.org The electron and hole mobilities for this specific polymer were measured to be 0.04 cm²/V·s and 0.35 cm²/V·s, respectively. rsc.org These findings underscore the potential of isoquinoline-based structures in achieving high-performance semiconducting materials. rsc.org The inner bridging units within the polymer chain also play a crucial role in influencing the charge transport properties of these derivatives. rsc.org

The versatility of the isoquinoline core allows for extensive functionalization, enabling the fine-tuning of its electronic and optical properties. For example, the introduction of bromine atoms, as in this compound, can serve as a handle for further chemical modifications through cross-coupling reactions. This facilitates the synthesis of a diverse library of isoquinoline-based materials with tailored characteristics for specific electronic applications.

Furthermore, the development of recyclable semiconducting polymers is a significant area of interest for sustainable organic electronics. While not directly involving this compound, research into other nitrogen-containing heterocyclic compounds like thienoisoindigo (TII) provides a blueprint for future work. TII-based polymers bearing imine bonds have been shown to be chemically recyclable, degrading into their original monomers under mildly acidic conditions. The recovered monomer can then be used to re-synthesize the polymer, which retains nearly the same electrical properties as the pristine material. This concept of chemical recyclability could potentially be applied to isoquinoline-based polymers, contributing to a more circular economy for organic electronics.

The table below summarizes the performance of a representative isoquinoline-derived polymer in an organic field-effect transistor.

| Polymer Backbone | Bridging Unit | Charge Carrier Type | Electron Mobility (μe) | Hole Mobility (μh) |

| Isoquinoline-1,3-dione | Thieno[3,2-b]thiophene | Ambipolar | 0.04 cm²/V·s | 0.35 cm²/V·s |

Data sourced from research on isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors. rsc.org

Applications as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The field of coordination chemistry and metal-organic frameworks (MOFs) has seen a growing interest in the use of isoquinoline derivatives as organic ligands. The nitrogen atom in the isoquinoline ring and other potential coordinating groups that can be introduced onto the scaffold make these molecules versatile building blocks for constructing complex supramolecular architectures. While specific research on this compound in this context is not extensively documented, the broader family of isoquinoline-based ligands provides a strong indication of their potential applications.

Isoquinoline-5-carboxylic acid, for instance, has been successfully employed in the synthesis of two-dimensional (2D) coordination polymers with copper(II) ions. polimi.it The resulting materials exhibit different coordination modes at the metal center, influenced by the solvent ratios used during synthesis. polimi.it This highlights the tunability of the resulting structures based on reaction conditions. In these coordination polymers, the isoquinoline moiety's nitrogen atom and the carboxylate group act as binding sites for the metal ions, demonstrating the ditopic nature of such ligands. polimi.it

The bromine atoms in this compound offer strategic points for further functionalization, allowing for the design of more complex and tailored ligands. For example, these bromine atoms can be converted into other functional groups, such as carboxylic acids, nitriles, or pyridyls, which can then act as coordination sites for metal ions. This synthetic flexibility is crucial for the rational design of MOFs with specific topologies, pore sizes, and chemical functionalities.

The potential applications of MOFs constructed from isoquinoline-based ligands are diverse. The inherent porosity and high surface area of MOFs make them promising candidates for gas storage and separation, catalysis, and sensing. The electronic properties of the isoquinoline unit can also be harnessed to create MOFs with interesting photophysical or electronic properties.

Furthermore, the study of coordination complexes involving isoquinoline derivatives contributes to a fundamental understanding of metal-ligand interactions. For example, research on cobalt(II) complexes with isoquinoline-5-carboxylic acid has revealed that the coordination polymerization can be influenced by the metal ion, with the formation of discrete complexes where the metal is coordinated by water molecules and the isoquinoline ligands. polimi.it

While the direct use of this compound as a primary ligand in MOF synthesis is an area ripe for exploration, its role as a precursor to more elaborate ligands is significant. The ability to introduce coordinating groups at the 1- and 6-positions could lead to the formation of novel MOF architectures with unique properties.

The table below illustrates the components of a coordination polymer formed using an isoquinoline derivative.

| Metal Ion | Organic Ligand | Resulting Structure Type |

| Copper(II) | Isoquinoline-5-carboxylic acid | 2D Coordination Polymer |

Data based on studies of coordination polymers with isoquinoline-5-carboxylate and Cu(II). polimi.it

Design of Chemical and Biological Sensors and Probes

The unique photophysical and electronic properties of the isoquinoline scaffold make it a valuable platform for the design of chemical and biological sensors and probes. While specific examples utilizing this compound are not yet prevalent in the literature, the broader class of isoquinoline derivatives has demonstrated significant potential in this area. The core structure can be modified to create molecules that exhibit changes in their fluorescence or color upon interaction with specific analytes, forming the basis for sensitive and selective detection methods.

One of the key advantages of using isoquinoline-based compounds as sensors is the ability to tune their emission properties through chemical modification. The introduction of different substituents at various positions on the isoquinoline ring can alter the molecule's electron density and, consequently, its absorption and emission spectra. The bromine atoms in this compound serve as versatile handles for introducing fluorophores, quenchers, or recognition moieties through various cross-coupling reactions.

For instance, an isoquinoline derivative could be functionalized with a specific receptor that binds to a target metal ion. Upon binding, the electronic structure of the isoquinoline core could be perturbed, leading to a detectable change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the analyte.

In the context of biological probes, isoquinoline-based molecules can be designed to target specific biomolecules or cellular compartments. Their relatively small size and planar structure can facilitate intercalation into DNA or binding to protein active sites. By attaching a fluorescent reporter group to the isoquinoline scaffold, researchers can visualize and track these interactions within living cells.

The development of sensors for anions is another area where isoquinoline derivatives could be applied. Platinum complexes of urea-functionalized isoquinolines have been shown to act as anion receptors for chloride and sulfate. wikipedia.org This suggests that by incorporating appropriate recognition units, this compound could be transformed into a sensor for various anions of biological or environmental importance.

The table below provides a conceptual framework for the design of isoquinoline-based sensors.

| Sensor Component | Function | Potential Modification on this compound |

| Isoquinoline Core | Signal Transducer (Fluorophore) | The inherent fluorescence can be tuned by substituents. |

| Recognition Moiety | Binds to the target analyte | Attached at the 1- or 6-position via cross-coupling. |

| Linker | Connects the core and recognition moiety | A flexible or rigid chain to optimize binding. |

Studies on Corrosion Inhibition Properties

Isoquinoline and its derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. The effectiveness of these organic compounds in mitigating corrosion stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. While specific studies focusing exclusively on this compound are limited, the general principles of corrosion inhibition by isoquinoline derivatives can be extrapolated to understand its potential in this application.

The corrosion inhibition efficiency of isoquinoline-based compounds is attributed to several factors. The presence of the nitrogen atom in the isoquinoline ring, with its lone pair of electrons, allows for strong coordination with vacant d-orbitals of metal atoms on the surface. Additionally, the planar structure and the π-electrons of the aromatic system contribute to a high surface coverage through physisorption and chemisorption mechanisms.

The introduction of substituents on the isoquinoline ring can further enhance its corrosion inhibition properties. For example, the bromine atoms in this compound, being electron-withdrawing, can influence the electron density distribution in the molecule, which in turn affects its adsorption characteristics on the metal surface. Moreover, these bromine atoms can serve as sites for further functionalization to introduce groups that can improve solubility or enhance the protective film's stability.

Research in this area typically involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency of the compounds. These studies help in understanding the mechanism of inhibition, whether it is by blocking the active sites on the metal surface or by forming a barrier layer.

Although not directly focused on this compound, the broader use of isoquinolines as corrosion inhibitors has been noted. wikipedia.org This suggests that this compound and its derivatives are promising candidates for further investigation in this field. The development of new and more effective corrosion inhibitors is of great industrial importance, particularly for protecting infrastructure and machinery from degradation.

The table below outlines the key features of isoquinoline derivatives that contribute to their corrosion inhibition properties.

| Feature | Role in Corrosion Inhibition | Relevance of this compound |

| Nitrogen Heteroatom | Coordination with metal surface | The nitrogen atom provides a primary adsorption site. |

| Aromatic π-System | Enhances adsorption and surface coverage | The isoquinoline ring system facilitates strong interaction. |

| Substituents | Modify electronic properties and solubility | Bromine atoms can be functionalized to optimize performance. |

Chemical Biology Research and Bioactive Probes

The isoquinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. While this compound itself may not be a final bioactive molecule, it serves as a crucial building block for the synthesis of complex molecular probes and potential therapeutic agents. Its two bromine atoms provide orthogonal handles for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships.

Synthesis of Bioactive Molecules for Studying Biological Processes

The synthesis of bioactive molecules based on the isoquinoline core is a major focus of chemical biology research. These molecules are designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to study and understand complex biological processes. The versatility of the isoquinoline skeleton, which can be extensively decorated with different substituents, is key to its utility in this field.

Modern synthetic methodologies are continuously being developed to construct diverse isoquinoline-based molecules, moving beyond traditional methods. These newer strategies are often more efficient, environmentally friendly, and provide access to a wider range of structural derivatives. For example, palladium-catalyzed reactions are frequently employed to construct the isoquinoline core and to introduce substituents.

The this compound scaffold is particularly valuable in this context. The differential reactivity of the bromine atoms can be exploited to sequentially introduce different functionalities at the 1- and 6-positions. This allows for the creation of a library of compounds with systematic variations, which can then be screened for biological activity. For instance, one bromine atom could be used to attach a group that confers target specificity, while the other could be modified to tune the compound's physicochemical properties, such as solubility or cell permeability.

An example of the synthetic utility of halogenated isoquinolines is in the construction of complex polycyclic structures. For instance, a pentacyclic lamellarin analogue, known to be a potent antiviral scaffold and an inhibitor of kinases and topoisomerases, has been synthesized using a protocol that involves the construction of a substituted isoquinoline core. nih.gov This demonstrates how the isoquinoline framework can be embedded within larger, more complex bioactive molecules.

The table below highlights the strategic use of this compound in the synthesis of bioactive molecules.

| Position of Bromine | Synthetic Transformation | Potential Functional Group Introduced | Biological Relevance |

| 1-position | Cross-coupling reaction (e.g., Suzuki, Sonogashira) | Aryl, alkyl, or alkynyl groups | Modulation of binding affinity to a biological target |

| 6-position | Nucleophilic aromatic substitution or cross-coupling | Amine, ether, or other functional groups | Improvement of pharmacokinetic properties |

In essence, this compound is a powerful tool for chemical biologists, enabling the synthesis of novel molecular probes to dissect biological pathways and to identify new therapeutic targets.

Future Research Directions and Unaddressed Challenges for 1,6 Dibromoisoquinoline

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the utilization of 1,6-dibromoisoquinoline lies in its synthesis. Current methods often rely on classical bromination and cyclization strategies that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research must prioritize the development of synthetic routes guided by the principles of green chemistry. ijnc.irijsetpub.com This involves designing processes that are more efficient, consume less energy, and utilize renewable resources where possible. ijsetpub.com

| Aspect | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Goal) |

| Reagents | Stoichiometric brominating agents | Catalytic bromination, use of safer bromine sources |

| Solvents | Halogenated organic solvents (e.g., chloroform) | Water, ionic liquids, or solvent-free conditions (mechanochemistry) ijnc.ir |

| Atom Economy | Low to moderate, with significant byproduct formation | High, minimizing waste through reaction design like cycloadditions ijnc.irrsc.org |

| Energy Input | High temperatures, prolonged reaction times | Milder reaction conditions, microwave or flow chemistry for efficiency ijnc.irwhiterose.ac.uk |

| Waste | Significant inorganic and organic waste streams | Minimal waste, with byproducts being benign (e.g., water) nih.gov |

Expanding the Diversity of Functionalized this compound Derivatives for Novel Applications

The two bromine atoms on this compound serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions and other transformations. A significant future direction is to systematically expand the library of its derivatives to access novel chemical space and explore new applications. Research should focus on leveraging modern synthetic methods, such as transition-metal-catalyzed C-H activation and domino reactions, to create a diverse range of functionalized isoquinolines. rsc.orgnih.gov

The selective functionalization of one bromine atom over the other presents a synthetic challenge and a key research opportunity. Developing methodologies that can distinguish between the C1 and C6 positions would enable the creation of highly complex and precisely substituted molecules. These new derivatives could be screened for a variety of applications, including as organic light-emitting diodes (OLEDs), molecular sensors, and scaffolds in medicinal chemistry for the development of new therapeutic agents.

| Functional Group | Potential Synthetic Method | Hypothetical Novel Application |

| Aryl / Heteroaryl | Suzuki, Stille, or Heck cross-coupling nih.gov | Advanced materials for organic electronics |

| Alkynyl | Sonogashira cross-coupling | Molecular wires, functional polymers |

| Amino / Amido | Buchwald-Hartwig amination | Biologically active compounds, enzyme inhibitors |

| Cyano | Cyanation reactions | Precursors for complex heterocyclic synthesis |

| Phosphonate esters | Hirao cross-coupling | Flame retardant materials, bioactive molecules |

In-depth Mechanistic Investigations of Complex Reactivity Patterns

A deeper, mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and designing new ones. While many cross-coupling and substitution reactions are well-established, the specific influence of the dibromoisoquinoline core on reaction rates, selectivity, and pathway selection is often not fully understood.

Future research should employ a combination of kinetic studies, spectroscopic analysis, and computational modeling to elucidate reaction mechanisms. rsc.org For example, identifying and characterizing reaction intermediates and transition states can provide critical insights into the factors that control regioselectivity in sequential functionalization reactions. rsc.org Understanding complex reactivity patterns, such as unexpected side reactions or catalyst deactivation pathways, will enable chemists to develop more robust and efficient synthetic protocols. rsc.org Such studies are fundamental for transitioning synthetic methods from academic laboratories to industrial-scale production. nih.gov

Translational Research from Computational Predictions to Experimental Validation

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. longdom.org Future investigations into this compound and its derivatives would greatly benefit from a translational approach where computational predictions guide experimental work. rsc.org Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic signatures. nist.gov

This in silico approach can be used to screen virtual libraries of this compound derivatives for desired properties before committing to their synthesis, saving significant time and resources. For example, computational models can predict the electronic properties of potential OLED materials or the binding affinity of a potential drug candidate to its biological target. longdom.org A critical aspect of this research direction is the subsequent experimental validation of these computational predictions to refine and improve the predictive power of the theoretical models. nist.gov

| Predicted Property (Computational) | Experimental Validation Method | Objective |

| Reaction energy barriers | Kinetic analysis of reaction rates | To predict and optimize reaction conditions |

| UV-Vis / Fluorescence Spectra | UV-Vis and fluorescence spectroscopy | To design molecules with specific photophysical properties |

| Molecular Geometry | X-ray crystallography, NMR spectroscopy | To confirm predicted three-dimensional structures |

| Binding affinity to a protein | Isothermal titration calorimetry (ITC) | To validate potential drug candidates |

Integration of Artificial Intelligence and Machine Learning in Dibromoisoquinoline Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. preprints.orgmdpi.com Applying these technologies to the study of this compound represents a significant and largely untapped research frontier. ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

For this compound, AI could be employed to:

Accelerate Retrosynthetic Analysis: AI tools can rapidly propose multiple synthetic pathways, potentially uncovering more efficient or sustainable routes than those conceived by human chemists. preprints.org

Optimize Reaction Conditions: Machine learning algorithms can analyze complex parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgchemcopilot.com

Predict Properties of Novel Derivatives: AI models can be trained to predict the properties of yet-to-be-synthesized this compound derivatives, enabling high-throughput virtual screening for specific applications. chemcopilot.com

The primary challenge in this area is the need for large, high-quality datasets for training the ML models. nih.gov Future efforts will require systematic data collection and sharing within the chemical community to fully leverage the power of AI in advancing the chemistry of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。